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Compound of Interest

Compound Name: Ethyl 2-bromo-5-chloronicotinate
CAS No.: 1214337-49-1
Cat. No.: B11856768
Get Quote
. J

CAS: 1214337-49-1 Formula: CsH7BrCINO2 Molecular Weight: 264.50 g/mol

Executive Summary

Ethyl 2-bromo-5-chloronicotinate is a high-value pyridine scaffold used primarily in the
synthesis of kinase inhibitors and agrochemicals. Its structural utility lies in its orthogonal
reactivity: the C2-Bromine and C5-Chlorine atoms possess distinct electronic environments,
enabling sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura at C2,
followed by Buchwald-Hartwig at C5).

Critical Procurement Warning: This compound is frequently confused with its isomer, Ethyl 5-
bromo-2-chloronicotinate (CAS 1214332-67-8). These two molecules have identical molecular
weights and similar retention times on standard LC-MS gradients. This guide provides the
specific analytical protocols required to validate identity and ensure downstream experimental
success.

Part 1: Chemical Profile & Critical Quality Attributes
(CQASs)
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Structural Identity & Isomer differentiation

The primary risk in sourcing this material is receiving the wrong regioisomer. The position of the
halogens dictates the reactivity profile.

Target: Ethyl 2-bromo-5- Common Isomer: Ethyl 5-
Feature o o
chloronicotinate bromo-2-chloronicotinate
CAS 1214337-49-1 1214332-67-8
C2 Substituent Bromine (Br) Chlorine (CI)
C5 Substituent Chlorine (CI) Bromine (Br)
o C2-Br is highly reactive to C2-Cl is less reactive than C2-
Reactivity o o ] )
oxidative addition. Br; C5-Br is reactive.
H6 (adj. to N) is deshielded H6 (adj. to N) is deshielded
1H NMR (Key)
(~8.4 ppm). (~8.5 ppm).

Impurity Profile based on Synthesis

Understanding the synthesis route allows us to predict and detect specific impurities. The
dominant industrial route is the Sandmeyer reaction starting from Ethyl 2-amino-5-
chloronicotinate.

e Precursor: Ethyl 2-amino-5-chloronicotinate.
e Reagents: NaNOz, HBr, CuBr.

e Potential Impurities:

o

Unreacted Amine: Starting material (detectable via LC-MS, M+1 mass is different).

[¢]

Hydrolysis Product: 2-bromo-5-chloronicotinic acid (Result of ester hydrolysis during acidic
Sandmeyer conditions).

[¢]

Protodehalogenation: Ethyl 5-chloronicotinate (Loss of Br).
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Part 2: Sourcing Strategy & Vendor Landscape

The market for CAS 1214337-49-1 is split between "In-Stock” building block vendors and
"Make-to-Order" custom synthesis houses.

Supplier Decision Matrix

Use the following logic to select a vendor type based on your development phase.

Catalog Suppliers
(BLD Pharm, Enamine)
Lead Time: 1-2 Weeks

< 10 grams

P (Discovery)
Requirement Analysis Scale Needed?
T

>100grams __ Lower Cost/g Custom Synthesis —
(Process Dev) —® (WuXi, ChemPartner)
Lead Time: 4-8 Weeks

Mandatory QC:
1H NMR + LCMS

Click to download full resolution via product page

Figure 1: Strategic sourcing decision tree based on project scale and timeline.

Recommended Suppliers

e Primary (Catalog):BLD Pharm (Catalog #BD260678). They frequently stock this specific
isomer.

e Secondary (Aggregators):ChemSrc and ChemicalBook often list inventory from smaller
synthesis labs like AOBChem or Combi-Blocks.

e Custom (Bulk): For >1kg, contract manufacturers in India/China (e.g., WuXi AppTec,
PharmBlock) are required, as shelf stability of the bromo-ester can be limited (hydrolysis
risk).

Part 3: Incoming Quality Control (IQC) Protocols

To ensure the "Self-Validating System" required for high-integrity research, do not rely solely on
the Vendor CoA. Perform the following IQC immediately upon receipt.

Protocol: Isomer Verification via 1H NMR
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The coupling constants (

) and chemical shifts (

) of the pyridine protons are the only definitive way to distinguish the 2-Br-5-Cl isomer from the
5-Br-2-Cl isomer without X-ray crystallography.

Materials:

e Solvent: DMSO-ds or CDCIs (DMSO is preferred for resolution of pyridine protons).
e Instrument: 400 MHz NMR or higher.

Analysis Logic:

« ldentify H6: Look for the most downfield signal (alpha to Nitrogen). In the 2-Br-5-Cl isomer,
this proton is adjacent to the Chlorine at C5.

« |dentify H4: Look for the signal meta to H6.
e Coupling (

): Expect a meta-coupling constant (

) of approximately 2.3 — 2.6 Hz.
Acceptance Criteria (CDCls, 400 MHz):
e ~8.50 ppm (d,

=2.5 Hz, 1H, H6)
e ~8.15 ppm (d,

=2.5 Hz, 1H, H4)

¢ ~4.45 ppm (g, 2H, Ethyl CH2)

~1.42 ppm (t, 3H, Ethyl CHs)
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» Note: If you see a doublet at ~7.5-7.8 ppm, suspect hydrolysis (Acid form) or significant
impurities.

Protocol: Purity via HPLC

Method: Reverse Phase C18

Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient: 5% B to 95% B over 8 minutes.

Detection: UV at 254 nm (Pyridine absorption).

Pass Limit: >97.0% Area.[1]

Part 4: Synthetic Utility & Handling
Differential Reactivity (The "Why")

The 2-position of pyridine is electron-deficient (pi-deficient) due to the electronegative nitrogen.
A halogen at C2 is highly activated for Nucleophilic Aromatic Substitution (

) and Oxidative Addition (Pd°).

e C2-Br: Reacts at Room Temp to 60°C.
e C5-Cl: Reacts at >100°C (requires bulky ligands).

This allows you to install a complex R-group at C2 without touching the Chlorine at C5,
preserving it for a second step.

Workflow: Regioselective Suzuki Coupling

The following protocol demonstrates the selective coupling of a boronic acid to the C2 position.
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Figure 2: Regioselective functionalization strategy utilizing the reactivity difference between C2-
Br and C5-ClI.

Step-by-Step Protocol:

e Charge: To a reaction vial, add Ethyl 2-bromo-5-chloronicotinate (1.0 eq), Aryl Boronic
Acid (1.1 eq), and

(0.03 €eq).

e Solvent: Add 1,4-Dioxane (0.2 M concentration).
o Base: Add 2M aqueous

(3.0 eq).

o Degas: Sparge with Nitrogen for 5 minutes (Critical to prevent homocoupling).
» Heat: Stir at 60°C for 4 hours. Do not overheat (>80°C) or you risk activating the C5-Cl.

o Workup: Dilute with EtOAc, wash with brine, dry over

 Purification: Flash chromatography (Hexane/EtOACc).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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